(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound known for its unique chemical structure and potential applications in various fields of science. This compound features a thiazolidinone core, which is a five-membered ring containing both sulfur and nitrogen atoms. The presence of fluorobenzyl and methylphenyl groups further enhances its chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process. One common method includes the condensation of 4-fluorobenzyl alcohol with 2-hydroxybenzaldehyde to form an intermediate, which is then reacted with 2-methylphenyl isothiocyanate. The final step involves cyclization to form the thiazolidinone ring under specific conditions such as reflux in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Advanced techniques like continuous flow synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the thiazolidinone ring.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran or ethanol.
Substitution: Nitric acid, bromine; reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazolidinone derivatives
Substitution: Nitrated or halogenated aromatic compounds
Scientific Research Applications
(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidinone core but differ in their substituents. They are known for their antidiabetic properties.
Benzylidene derivatives: Compounds with similar benzylidene groups but different core structures, used in various chemical and biological applications.
Uniqueness
(5Z)-5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the fluorobenzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(5Z)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FNO2S2/c1-16-6-2-4-8-20(16)26-23(27)22(30-24(26)29)14-18-7-3-5-9-21(18)28-15-17-10-12-19(25)13-11-17/h2-14H,15H2,1H3/b22-14- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIKDSWXZVJEME-HMAPJEAMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3OCC4=CC=C(C=C4)F)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3OCC4=CC=C(C=C4)F)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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